![molecular formula C15H17N3O2 B14156569 N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 131019-88-0](/img/structure/B14156569.png)
N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide is a chemical compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide typically involves the reaction of 2-methoxyaniline with a suitable carboxylic acid derivative under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. Common reagents used in this synthesis include strong acids like hydrochloric acid or sulfuric acid, and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the benzimidazole ring could lead to a partially or fully saturated ring system.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Methoxyphenyl)-1H-benzimidazole-2-carboxamide
- N-(2-Methoxyphenyl)-1H-benzimidazole-5-carboxamide
- N-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-2-carboxamide
Uniqueness
N-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide is unique due to its specific substitution pattern and the presence of the tetrahydrobenzo ring. This structural feature may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Propriétés
Numéro CAS |
131019-88-0 |
|---|---|
Formule moléculaire |
C15H17N3O2 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C15H17N3O2/c1-20-14-5-3-2-4-12(14)18-15(19)10-6-7-11-13(8-10)17-9-16-11/h2-5,9-10H,6-8H2,1H3,(H,16,17)(H,18,19) |
Clé InChI |
FJMIEQOPFDNZDE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NC(=O)C2CCC3=C(C2)NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid](/img/structure/B14156487.png)
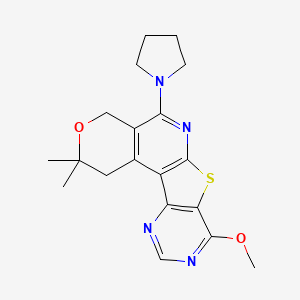
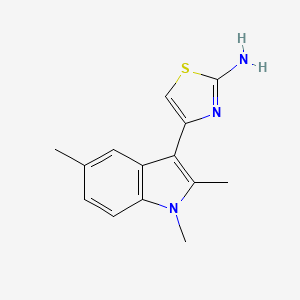
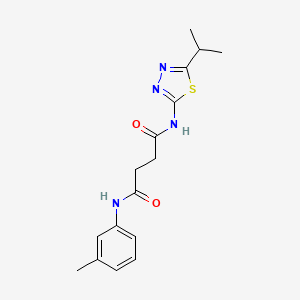
![8-[(2Z)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]-6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14156521.png)
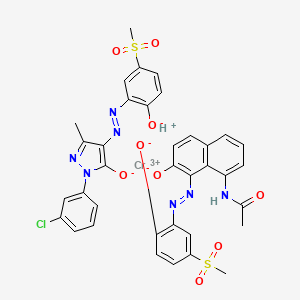

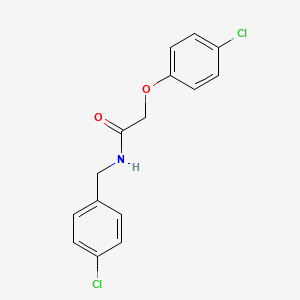
![1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine](/img/structure/B14156540.png)
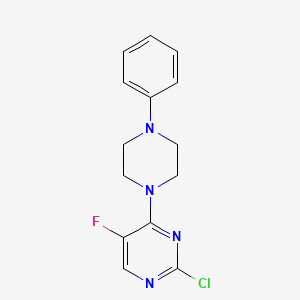
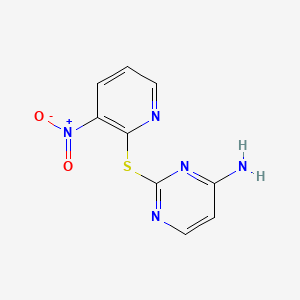
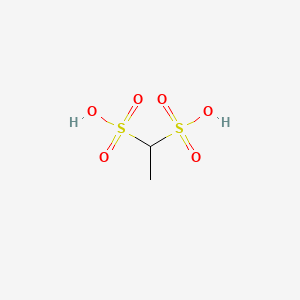
![3,4-dimethoxy-N'-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B14156562.png)

